molecular formula C18H15ClN4O4S B2490516 N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946336-46-5

N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2490516
CAS No.: 946336-46-5
M. Wt: 418.85
InChI Key: XALXDYGABJSIEO-UHFFFAOYSA-N
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Description

N-(4-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4S and its molecular weight is 418.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the monoamine oxidase (MAO) enzyme . MAO plays a crucial role in the breakdown of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound can potentially affect the levels of these neurotransmitters in the brain.

Mode of Action

The compound exhibits a potent, reversible, and competitive inhibitory mode of action over the MAO enzyme This means that it binds to the active site of the enzyme, preventing the normal substrate (monoamines) from binding, and thus inhibiting the enzyme’s activity

Pharmacokinetics

The compound is predicted to obeyLipinski’s rule of five , which suggests it may have favorable absorption and distribution characteristics

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its inhibition of MAO. This could lead to increased levels of monoamines in the brain, potentially affecting neuronal signaling and resulting in changes in mood and behavior. The specific effects would likely depend on a variety of factors, including the dose of the compound and the specific brain regions affected .

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4S/c1-27-14-5-4-10(7-13(14)19)21-15(24)8-11-9-28-18(22-11)23-17(26)12-3-2-6-20-16(12)25/h2-7,9H,8H2,1H3,(H,20,25)(H,21,24)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXDYGABJSIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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